molecular formula C14H12N2O4 B4404565 2-(3-nitrophenoxy)-N-phenylacetamide

2-(3-nitrophenoxy)-N-phenylacetamide

Cat. No.: B4404565
M. Wt: 272.26 g/mol
InChI Key: BVJDEFSRWLXHEL-UHFFFAOYSA-N
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Description

2-(3-nitrophenoxy)-N-phenylacetamide is an organic compound characterized by the presence of a nitrophenoxy group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N-phenylacetamide typically involves the reaction of 3-nitrophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with aniline. The overall reaction can be summarized as follows:

  • Formation of the ester

    • 3-nitrophenol + phenylacetyl chloride → 3-nitrophenyl phenylacetate
    • Reaction conditions: Pyridine as a base, room temperature.
  • Conversion to the amide

    • 3-nitrophenyl phenylacetate + aniline → this compound
    • Reaction conditions: Aniline, reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.

    Substitution: Nucleophiles such as hydroxide ions, elevated temperature.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), reflux.

Major Products

    Reduction: 2-(3-aminophenoxy)-N-phenylacetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Phenylacetic acid and 3-nitroaniline.

Scientific Research Applications

2-(3-nitrophenoxy)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N-phenylacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the phenylacetamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenoxy)-N-phenylacetamide: Similar structure but with the nitro group in the para position.

    2-(3-aminophenoxy)-N-phenylacetamide: Reduction product with an amino group instead of a nitro group.

    2-(3-nitrophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2-(3-nitrophenoxy)-N-phenylacetamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. The combination of the nitrophenoxy and phenylacetamide moieties provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-(3-nitrophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(15-11-5-2-1-3-6-11)10-20-13-8-4-7-12(9-13)16(18)19/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJDEFSRWLXHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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